Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride
Description
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride (CAS: 1361115-34-5, InChIKey: QVTCNYBEZWYSAF-UHFFFAOYSA-N) is a cyclopentanecarboxamide derivative featuring a 4-aminopyrazole moiety linked via an ethylamine spacer. Its dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
N-[2-(4-aminopyrazol-1-yl)ethyl]cyclopentanecarboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c12-10-7-14-15(8-10)6-5-13-11(16)9-3-1-2-4-9;;/h7-9H,1-6,12H2,(H,13,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTCNYBEZWYSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2C=C(C=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazole Carboxylic Acid Intermediate
The pyrazole core is commonly prepared via a Knorr-type [3+2] cyclization reaction. This involves reacting 4-aryl-2,4-diketoesters with arylhydrazines in glacial acetic acid under reflux conditions, often with added hydrochloric acid to facilitate cyclization. The general reaction scheme is:
- Reactants: 4-aryl-2,4-diketoesters + arylhydrazines
- Solvent: Glacial acetic acid
- Conditions: Reflux with conc. HCl for ~5 hours
- Work-up: Extraction with dichloromethane, washing with sodium bicarbonate, water, and brine, drying over sodium sulfate
- Outcome: Methyl esters of pyrazole carboxylic acids (intermediates)
These methyl esters are then hydrolyzed under basic conditions (LiOH in dioxane/water) to yield the free pyrazole carboxylic acids, which serve as key intermediates for further coupling reactions.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-aryl-2,4-diketoester + arylhydrazine hydrochloride | Reflux in acetic acid + HCl, 5 h | Methyl ester of pyrazole carboxylic acid |
| 2 | Methyl ester intermediate | LiOH in dioxane/water, room temp | Pyrazole carboxylic acid |
Amide Bond Formation with Cyclopentanecarboxylic Acid Derivatives
The amide linkage between the pyrazole carboxylic acid and the 2-(4-amino-pyrazol-1-yl)-ethyl moiety is typically formed by coupling reactions using carbodiimide or uronium-based coupling reagents. Commonly used reagents include:
- O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- Triethylamine or other organic bases to facilitate coupling
The general procedure involves activating the carboxylic acid intermediate with HBTU in anhydrous solvents, followed by reaction with the amine component to form the amide bond.
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 3 | Pyrazole carboxylic acid + amine | HBTU, triethylamine, anhydrous solvent | Amide intermediate (ester or acid) |
Post-coupling, any ester groups present can be hydrolyzed under either basic (LiOH/dioxane) or acidic (trifluoroacetic acid in dichloromethane) conditions to yield the final amide acid or amide salt.
Formation of Dihydrochloride Salt
The dihydrochloride salt form is obtained by treatment of the amide compound with hydrochloric acid, typically in anhydrous or aqueous conditions, to protonate the amino groups and form a stable crystalline salt. This enhances compound stability and solubility for pharmaceutical applications.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 4 | Amide compound + HCl | Controlled acidification | Dihydrochloride salt |
Alternative and Supporting Synthetic Routes
Acid Chloride Route: Pyrazole carboxylic acids can be converted to their acid chlorides using thionyl chloride (SOCl2) in toluene. The acid chloride is then reacted with the amine under Schotten–Baumann conditions to form the amide bond. This method is useful for coupling with sterically hindered or sensitive amines.
Metal-Free Coupling Approaches: Recent advances include metal-free synthetic routes for related heterocyclic amides utilizing carbodiimide coupling agents and microwave-assisted reactions, improving yield and reducing reaction times.
Summary Table of Preparation Steps
| Stage | Reaction Type | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Knorr [3+2] cyclization | 4-aryl-2,4-diketoesters, arylhydrazines, AcOH, HCl | Reflux ~5 h | Produces methyl esters |
| Ester hydrolysis | Saponification | LiOH, dioxane/water | Room temperature | Yields pyrazole carboxylic acid |
| Amide coupling | Peptide coupling | HBTU, triethylamine | Anhydrous solvent, RT | Forms amide intermediate |
| Ester hydrolysis (if needed) | Acid/base hydrolysis | LiOH or TFA/CH2Cl2 | RT | Converts esters to acids |
| Salt formation | Acid-base reaction | HCl | Controlled acidification | Yields dihydrochloride salt |
| Acid chloride coupling (alternative) | Acyl chloride formation & amide coupling | SOCl2, toluene, amine | Schotten–Baumann conditions | Alternative amide formation |
Research Findings and Optimization Notes
- Use of tert-butyl esters instead of methyl esters for amino acid derivatives helps avoid racemization during coupling steps.
- Basic hydrolysis conditions are preferred for achiral amino acid esters to maintain stereochemical integrity.
- The choice of coupling reagent (e.g., HBTU) and base (triethylamine) is critical for high yield and purity.
- Acid chloride intermediate formation can improve coupling efficiency with sterically hindered amines.
- Purification typically involves flash chromatography with gradient elution (e.g., 0–100% ethyl acetate in hexanes).
- Final dihydrochloride salt formation improves compound stability and handling.
Chemical Reactions Analysis
Types of Reactions: Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted pyrazoles and amides.
Scientific Research Applications
Organic Synthesis
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives through reactions such as:
- Substitution Reactions : The compound can undergo nucleophilic substitution to form new amides and pyrazole derivatives.
- Oxidation and Reduction : It can be oxidized to yield carboxylic acids or ketones and reduced to produce amines and alcohols.
Reagent in Chemical Reactions
This compound is employed as a reagent in various chemical reactions, facilitating the synthesis of complex organic molecules.
Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown its efficacy against several bacterial strains, making it a candidate for further development in antimicrobial therapies.
Antiparasitic Properties
The compound has been investigated for its antiparasitic effects, particularly against protozoan parasites. Its mechanism involves interaction with specific biological targets, potentially inhibiting parasite growth and replication.
Therapeutic Potential
This compound is being explored for its therapeutic applications in treating various diseases, including:
- Cancer : Preliminary studies suggest that it may inhibit tumor cell proliferation.
- Infectious Diseases : Its antimicrobial properties position it as a potential treatment for bacterial infections.
Material Development
In the industrial sector, this compound is utilized in the development of new materials, particularly those requiring specific chemical properties for enhanced performance.
Chemical Processes
It plays a role in optimizing chemical processes, contributing to more efficient production methods in the synthesis of pharmaceuticals and other chemical products.
Case Studies
- Antimicrobial Study : A recent study demonstrated the effectiveness of this compound against resistant strains of bacteria, highlighting its potential as a new antibiotic agent.
- Cancer Research : In vitro studies have indicated that this compound may induce apoptosis in cancer cells through specific signaling pathways, suggesting its viability as an anticancer drug .
- Material Science Application : The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability, showcasing its utility in industrial applications .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The pyrazole ring interacts with biological targets, such as enzymes and receptors, leading to the modulation of biochemical processes. The exact mechanism of action may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Key Structural Differences
The target compound distinguishes itself through its 4-aminopyrazole substituent. Below is a comparative analysis with closely related cyclopentanecarboxamide derivatives:
| Compound Name | CAS Number | Substituent Group | Suppliers | Key Features |
|---|---|---|---|---|
| Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride (Target) | 1361115-34-5 | 4-Amino-pyrazol-1-yl | 1 | Enhanced hydrogen bonding via NH₂; potential for targeted enzyme inhibition |
| Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride | 3400-45-1 | Piperidin-2-yl | 2 | Lipophilic piperidine may improve CNS penetration |
| Cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride | Not provided | Piperidin-4-yl | 4 | Higher commercial availability; possible use in neuromodulatory agents |
| N-[1-(2-Aminoethyl)pyrazol-4-yl]cyclopentanecarboxamide dihydrochloride | 1361116-90-6 | 1-(2-Aminoethyl)pyrazol-4-yl | 1 | Ethylamine spacer with pyrazole; similar solubility profile |
Notes:
- Pyrazole vs. Piperidine: The 4-aminopyrazole group in the target compound offers hydrogen-bonding capability, which could enhance receptor binding specificity compared to piperidine-based analogs. Piperidine derivatives, however, exhibit greater lipophilicity, favoring blood-brain barrier penetration .
- Salt Forms: Dihydrochloride salts (e.g., target compound) generally improve solubility over free bases or monohydrochlorides, as seen in Amustaline Dihydrochloride (CAS: 210584-54-6), a nucleic acid alkylator used in blood treatment .
Physicochemical and Commercial Considerations
- Solubility: The dihydrochloride salt of the target compound likely has superior aqueous solubility compared to non-ionic analogs, a trait critical for intravenous formulations.
- Supplier Availability : The target compound’s single supplier contrasts with piperidine-based derivatives (2–4 suppliers), suggesting it may be in earlier developmental stages or niche applications .
Biological Activity
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities associated with pyrazole derivatives. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Pyrazole Derivatives
Pyrazole compounds, including cyclopentanecarboxylic acid derivatives, have been recognized for their diverse biological activities. These include:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Analgesic
- Antidepressant
The presence of the pyrazole moiety is critical in conferring these biological properties, as it allows for the interaction with various biological targets, including enzymes and receptors.
The biological activity of this compound can be attributed to its ability to modulate specific signaling pathways. Research indicates that compounds with a pyrazole structure can act as antagonists or agonists at various receptors, influencing cellular signaling cascades. For instance, some pyrazole derivatives have been shown to inhibit the P2Y14 receptor, which is implicated in inflammatory responses and immune system regulation .
Anticancer Activity
Several studies have documented the anticancer potential of pyrazole derivatives. For example:
These findings highlight the potential of cyclopentanecarboxylic acid derivatives in cancer therapy, particularly against lung and melanoma cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole compounds are well-documented. Cyclopentanecarboxylic acid derivatives have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and mediators. For instance, a study demonstrated that certain pyrazole derivatives significantly reduced inflammation in acute peritonitis models .
Case Studies
Case Study 1: P2Y14 Receptor Antagonism
A series of studies focused on the synthesis and evaluation of pyrazole derivatives as P2Y14 receptor antagonists. The optimized compound exhibited an IC50 value of 1.93 nM, indicating strong binding affinity and low cytotoxicity in vitro . This suggests that cyclopentanecarboxylic acid derivatives could serve as lead compounds for developing anti-inflammatory agents targeting the P2Y14 receptor.
Case Study 2: Anticancer Efficacy
In another study, various pyrazole derivatives were screened for their cytotoxic effects against different cancer cell lines. One notable compound demonstrated significant growth inhibition against A549 cells with an IC50 value of 26 µM . Such findings underscore the therapeutic potential of cyclopentanecarboxylic acid derivatives in oncology.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use face shields, safety glasses, and gloves when handling. Skin contact requires immediate washing with soap and water, while eye exposure necessitates a 15-minute water rinse .
- Engineering Controls : Work in a fume hood or well-ventilated area. Avoid inhalation of dust/aerosols; if exposed, move to fresh air and seek medical attention .
- First Aid : For accidental ingestion, consult a physician immediately and provide the Safety Data Sheet (SDS) .
Q. Which analytical techniques are suitable for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via proton/carbon NMR, comparing peaks to reference standards (e.g., spirocyclic or dihydrochloride analogs) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) and reference standards (e.g., Pharmacopeial impurities) to assess purity (>98%) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight verification (e.g., dihydrochloride salts in : MW 507.28 g/mol) .
Q. How does the dihydrochloride salt form affect solubility and stability?
- Methodological Answer :
- Solubility : Dihydrochloride salts generally enhance aqueous solubility. Conduct pH-solubility profiling (e.g., pH 1–7) using shake-flask methods .
- Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products may include free base or hydrolyzed amide forms .
Advanced Research Questions
Q. How can synthesis be optimized to minimize by-product formation?
- Methodological Answer :
- Reaction Conditions : Use controlled temperatures (0–5°C) during amide coupling to reduce side reactions. Catalyze with HOBt/EDCI for efficiency .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the target compound .
- By-Product Analysis : Characterize impurities (e.g., unreacted cyclopentanecarboxylic acid) via LC-MS and adjust stoichiometry accordingly .
Q. What factors are critical for designing a stability-indicating assay under accelerated degradation?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) to force degradation .
- Analytical Validation : Use HPLC-DAD to resolve degradation products (e.g., hydrolyzed amide or oxidized pyrazole). Validate specificity, linearity (R² > 0.99), and recovery (90–110%) .
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
